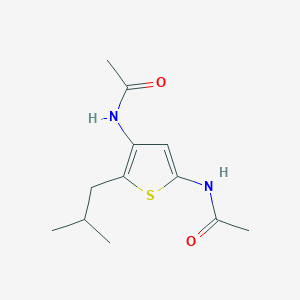
N-6-quinoxalinyl-1-piperidinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-6-quinoxalinyl-1-piperidinecarbothioamide, also known as QX-314, is a chemical compound that has gained attention in scientific research due to its unique properties. QX-314 is a membrane-impermeable lidocaine derivative that can selectively target and block sodium channels in nerve cells. This ability has led to its use in studies related to pain management and anesthesia.
作用机制
N-6-quinoxalinyl-1-piperidinecarbothioamide works by selectively blocking sodium channels in nerve cells. Sodium channels are responsible for the transmission of electrical signals in nerve cells, and their inhibition can lead to a decrease in pain perception. N-6-quinoxalinyl-1-piperidinecarbothioamide is unique in that it is membrane-impermeable, meaning that it cannot penetrate cell membranes. This property allows it to selectively target nerve cells that are located near the site of administration.
Biochemical and Physiological Effects:
N-6-quinoxalinyl-1-piperidinecarbothioamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-6-quinoxalinyl-1-piperidinecarbothioamide can block the transmission of pain signals in nerve cells, leading to a decrease in pain perception. N-6-quinoxalinyl-1-piperidinecarbothioamide has also been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.
实验室实验的优点和局限性
N-6-quinoxalinyl-1-piperidinecarbothioamide has a number of advantages for use in lab experiments. Its selective blocking of sodium channels in nerve cells allows for the study of pain perception and the development of new approaches to pain management. However, its membrane-impermeable nature limits its use to nerve cells that are located near the site of administration. Additionally, N-6-quinoxalinyl-1-piperidinecarbothioamide has a short half-life, which may limit its usefulness in certain experiments.
未来方向
There are a number of future directions for research related to N-6-quinoxalinyl-1-piperidinecarbothioamide. One potential area of study is the development of new approaches to pain management using N-6-quinoxalinyl-1-piperidinecarbothioamide. Another area of research is the study of the effects of N-6-quinoxalinyl-1-piperidinecarbothioamide on other types of ion channels in nerve cells. Additionally, the development of new methods for administering N-6-quinoxalinyl-1-piperidinecarbothioamide may expand its usefulness in lab experiments.
合成方法
N-6-quinoxalinyl-1-piperidinecarbothioamide can be synthesized through a multi-step process that involves the reaction of quinoxaline-2-carboxylic acid with piperidine and thionyl chloride to produce the intermediate compound, N-6-quinoxalinyl-1-piperidinecarboxamide. This intermediate is then treated with hydrogen sulfide to form the final product, N-6-quinoxalinyl-1-piperidinecarbothioamide.
科学研究应用
N-6-quinoxalinyl-1-piperidinecarbothioamide has been used in various scientific research studies due to its ability to selectively block sodium channels in nerve cells. This property has made it a valuable tool in the study of pain management and anesthesia. N-6-quinoxalinyl-1-piperidinecarbothioamide has been used in studies to investigate the role of sodium channels in pain perception and to develop new approaches to pain management.
属性
IUPAC Name |
N-quinoxalin-6-ylpiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c19-14(18-8-2-1-3-9-18)17-11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUUSWZWANOVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smssf-0625072 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)

![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)




![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)


![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)
